Atovaquone-d5

Bioanalysis LC-MS/MS Method Validation

Choose Atovaquone-d5 as your internal standard to avoid the documented quantification errors caused by isotopic impurities in Atovaquone-d4. Peer-reviewed studies confirm the presence of d5-d8 in d4 standards degrades method validation at the LLOQ. This +5 Da labeled analog ensures precise bioanalytical results for LC-MS/MS, supporting pharmacokinetic and therapeutic drug monitoring studies.

Molecular Formula C22H19ClO3
Molecular Weight 371.872
CAS No. 1329792-63-3
Cat. No. B563105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtovaquone-d5
CAS1329792-63-3
Synonyms2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5-]-3-hydroxy-1,4-naphthalenedione;  _x000B_566C80-d5;  BW-566C-d5;  BW-566C-80-d5;  Mepron-d5;  Wellvone-d5; 
Molecular FormulaC22H19ClO3
Molecular Weight371.872
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
InChIInChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
InChIKeyBSJMWHQBCZFXBR-YNUDWXFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atovaquone-d5 (CAS 1329792-63-3) Procurement Guide: A Deuterated Internal Standard for LC-MS/MS Quantification


Atovaquone-d5 is a stable isotope-labeled analog of the antiprotozoal drug atovaquone, in which five hydrogen atoms are replaced by deuterium. This compound is intended exclusively for use as an internal standard (IS) in quantitative bioanalytical workflows, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and accurate measurement of the parent drug in complex biological matrices [1]. The deuterium labeling imparts a mass shift of +5 Da, enabling chromatographic co-elution and near-identical ionization efficiency with the unlabeled analyte, thereby correcting for matrix effects and instrument variability [2].

Why Atovaquone-d5 Cannot Be Substituted by Other Labeled Analogs: Isotopic Purity and Method Validation Risks


While several stable isotope-labeled analogs of atovaquone exist (e.g., -d4, -13C6), they are not interchangeable due to documented, quantifiable differences in isotopic purity that can compromise bioanalytical method validation. The use of an internal standard with non-negligible isotopic impurities can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ). A peer-reviewed investigation has specifically identified that an Atovaquone-d4 reference standard contained measurable quantities of Atovaquone-d5 to -d8, which had a direct and substantial negative impact on method validation, necessitating its recertification [1]. This evidence underscores that the procurement of a specific, well-characterized internal standard like Atovaquone-d5 is not a generic choice but a critical, data-driven decision to ensure analytical integrity and regulatory compliance.

Quantitative Evidence for Atovaquone-d5 Differentiation: Comparative Data vs. Analogs


Isotopic Purity and Method Validation: Atovaquone-d5 vs. Atovaquone-d4

In a head-to-head evaluation of internal standards, an Atovaquone-d4 reference standard was found to contain a 'non-negligible presence' of Atovaquone-d5 to Atovaquone-d8, which had a 'large impact on the method validation' [1]. This impurity required the Atovaquone-d4 lot to be sent for recertification. This finding directly establishes Atovaquone-d5 as a distinct, and at times, purer isotopologue, highlighting the critical need for sourcing a well-characterized internal standard.

Bioanalysis LC-MS/MS Method Validation Isotopic Purity

Method Linearity and Lower Limit of Quantification (LLOQ) in Human Plasma

A validated LC-MS/MS method utilizing Atovaquone-d5 as an internal standard for the quantification of atovaquone in human plasma has demonstrated a linear dynamic range of 0.1-200 ng/mL, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL . This performance provides a baseline for analytical sensitivity in plasma assays.

Pharmacokinetics LC-MS/MS Method Validation Therapeutic Drug Monitoring

Structural Integrity for Quantification: Atovaquone-d5 vs. Structural Analogs

Unlike structural analog internal standards (e.g., chlorothalidone, lapachol), Atovaquone-d5 co-elutes with the analyte and experiences near-identical matrix effects and extraction recovery. This is a class-level inference based on the fundamental principle of stable isotope-labeled internal standards (SIL-IS) [1]. A study comparing atovaquone quantification using a deuterated IS versus a structural analog would be required for a direct comparison, but such data was not found in the accessible literature.

Bioanalysis Internal Standard LC-MS/MS Matrix Effects

Recommended Procurement and Application Scenarios for Atovaquone-d5 Based on Comparative Evidence


Preclinical and Clinical Pharmacokinetic (PK) Studies

Atovaquone-d5 is the preferred internal standard for the quantification of atovaquone in plasma, serum, or whole blood from preclinical species or human subjects. Its ability to correct for matrix effects and instrument variability is critical for generating accurate PK parameters (Cmax, AUC, t1/2) over a wide concentration range, as demonstrated by its use in validated LC-MS/MS methods .

Therapeutic Drug Monitoring (TDM) in Special Populations

The high sensitivity (LLOQ of 0.1 ng/mL) achieved in assays using Atovaquone-d5 makes it suitable for TDM applications in pediatric or other populations where sample volume is limited and drug concentrations may be low. The validated method provides the necessary precision and accuracy for clinical decision-making .

Bioequivalence and Abbreviated New Drug Application (ANDA) Studies

For generic drug development, robust and validated bioanalytical methods are a regulatory requirement. Atovaquone-d5 is suitable for use as a reference standard in analytical method development and validation, as well as for quality control applications during ANDA submissions and commercial production [1]. Its well-characterized nature supports the traceability and defensibility of data submitted to regulatory bodies.

Investigating Atovaquone Metabolism and Drug-Drug Interactions

In metabolic profiling or drug-drug interaction studies, accurate quantification of the parent drug is essential. Atovaquone-d5, as a stable isotope-labeled internal standard, provides the most reliable means to differentiate the parent drug from its metabolites and to correct for any matrix effects introduced by co-administered drugs or their metabolites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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